2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid

Catalog No.
S539111
CAS No.
1109276-89-2
M.F
C21H24N4O4
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][...

CAS Number

1109276-89-2

Product Name

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid

IUPAC Name

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C21H24N4O4/c22-19-18-20(24-12-23-19)29-10-9-25(21(18)28)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-17(26)27/h5-8,12-14H,1-4,9-11H2,(H,26,27)(H2,22,23,24)

InChI Key

GEVVQZHMFVFGLN-UHFFFAOYSA-N

SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N

Solubility

Soluble in DMSO

Synonyms

PF-04620110; PF 04620110; PF04620110. PF-4620110; PF 4620110; PF4620110.

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N

Description

The exact mass of the compound PF-04620110 is 396.1798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid, also known as PF-04620110, is a novel compound that serves as a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT-1). This enzyme plays a crucial role in triglyceride biosynthesis, making PF-04620110 a potential therapeutic candidate for conditions such as type 2 diabetes mellitus and obesity. The compound is characterized by its complex structure, which includes a pyrimidine moiety and an oxazepine ring, contributing to its unique biological properties and activity against lipid metabolism.

  • PF-04620110 acts as a selective inhibitor of DGAT-1, the enzyme responsible for the final step in triglyceride biosynthesis [].
  • By inhibiting DGAT-1 activity, it reduces the production of triglycerides in cells and tissues, potentially leading to lower blood triglyceride levels and improved insulin sensitivity [].
  • The exact mechanism of binding and inhibition is not fully elucidated but likely involves interactions between the functional groups of PF-04620110 and the active site of DGAT-1.
  • As PF-04620110 is still under investigation, detailed safety information is not publicly available.
  • However, as with any new drug candidate, thorough toxicity studies would be a necessary step before clinical trials to assess potential risks associated with its use.

Limitations and Future Directions

  • Current data on PF-04620110 is limited to pre-clinical studies.
  • Further research is needed to evaluate its efficacy and safety in human subjects.
  • Additionally, understanding the long-term effects of DGAT-1 inhibition and potential off-target effects of PF-04620110 is crucial for its development as a therapeutic agent.

Mechanism of Action

PF-04620110 acts as a diacylglycerol acyltransferase-1 (DGAT-1) inhibitor. DGAT-1 is an enzyme responsible for the final step in triglyceride biosynthesis. Studies have shown that DGAT-1 knockout mice exhibit resistance to diet-induced obesity and improved insulin sensitivity PubMed: . By inhibiting DGAT-1, PF-04620110 disrupts triglyceride production, which could potentially be beneficial for weight management and blood sugar control.

Anti-diabetic Properties

Research suggests that PF-04620110 may be a potent antidiabetic agent. Studies have demonstrated its ability to suppress triglyceride synthesis and lower plasma triglyceride levels through DGAT-1 inhibition PMC: . Additionally, PF-04620110 has shown promise in reducing blood glucose levels in patients with type II diabetes PMC: .

That modify its structure and potentially alter its biological activity:

  • Oxidation: This process can modify functional groups within the compound, impacting its reactivity and biological efficacy.
  • Reduction: Reduction reactions can change the oxidation state of the compound, affecting stability and reactivity.
  • Substitution: Substitution reactions allow for the replacement of functional groups, leading to the creation of derivatives with varied properties.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific outcomes depend on the reaction conditions employed.

PF-04620110 exhibits significant biological activity as an inhibitor of DGAT-1. It has been shown to inhibit triglyceride synthesis in vitro with an IC50 value of approximately 19 nM in human cells and 8 nM in HT-29 cells. This high level of selectivity is notable as it demonstrates over 100-fold inhibition against DGAT-1 compared to other lipid processing enzymes, including DGAT-2 and various acyltransferases .

In vivo studies suggest that PF-04620110 can effectively reduce triglyceride levels in animal models, indicating its potential utility in managing metabolic disorders related to lipid metabolism.

The synthesis of PF-04620110 involves multiple steps that typically include:

  • Preparation of Key Intermediates: Starting materials are reacted under controlled conditions to form intermediates essential for the final product.
  • Reaction Conditions: Organic solvents and catalysts are often employed, with specific temperature controls to enhance yield and purity.
  • Final Assembly: The final steps involve coupling reactions that integrate all components into the target molecule.

The detailed synthetic pathway is complex and may vary based on the specific protocols used in different laboratories .

The primary application of PF-04620110 lies in its role as a research tool for studying lipid metabolism and triglyceride synthesis. Its potential therapeutic implications include:

  • Treatment of type 2 diabetes mellitus by modulating lipid levels.
  • Management of obesity through inhibition of fat accumulation.

Additionally, PF-04620110 serves as a model compound for developing new DGAT-1 inhibitors with improved efficacy or selectivity.

Studies involving PF-04620110 have focused on its interactions with various biological systems:

  • Pharmacokinetic Studies: These studies demonstrate the compound's stability and bioavailability in plasma following administration, providing insights into its absorption and distribution characteristics .
  • Enzyme Inhibition Profiles: Research has characterized PF-04620110's selective inhibition patterns against DGAT enzymes, highlighting its potential for targeted therapeutic applications without affecting other lipid metabolic pathways .

PF-04620110 shares structural characteristics with several other compounds known for their effects on lipid metabolism. Here are some similar compounds:

Compound NameMechanismUnique Features
DirlotapideDGAT inhibitorUsed in veterinary medicine for weight management in dogs.
PramlintideAmylin analogRegulates glucose levels; used in diabetes treatment.
BromocriptineDopamine agonistInfluences metabolism; used for type 2 diabetes management.

Uniqueness of PF-04620110

PF-04620110 is distinguished by its high selectivity for DGAT-1 over other lipid processing enzymes, making it a promising candidate for targeted therapies aimed at reducing triglyceride levels without significant off-target effects. Its complex structure also contributes to its unique pharmacological profile compared to simpler analogs like dirlotapide or bromocriptine, which may not exhibit the same level of specificity or potency against DGAT enzymes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

396.17975526 g/mol

Monoisotopic Mass

396.17975526 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CQ4M18RLJW

Dates

Modify: 2023-08-15
1: Dow RL, Andrews MP, Li JC, Michael Gibbs E, Guzman-Perez A, Laperle JL, Li Q, Mather D, Munchhof MJ, Niosi M, Patel L, Perreault C, Tapley S, Zavadoski WJ. Defining the key pharmacophore elements of PF-04620110: discovery of a potent, orally-active, neutral DGAT-1 inhibitor. Bioorg Med Chem. 2013 Sep 1;21(17):5081-97. doi: 10.1016/j.bmc.2013.06.045. Epub 2013 Jul 1. PubMed PMID: 23871442.
2: Maciejewski BS, LaPerle JL, Chen D, Ghosh A, Zavadoski WJ, McDonald TS, Manion TB, Mather D, Patterson TA, Hanna M, Watkins S, Gibbs EM, Calle RA, Steppan CM. Pharmacological inhibition to examine the role of DGAT1 in dietary lipid absorption in rodents and humans. Am J Physiol Gastrointest Liver Physiol. 2013 Jun 1;304(11):G958-69. doi: 10.1152/ajpgi.00384.2012. Epub 2013 Apr 4. PubMed PMID: 23558010.
3: Lee KR, Choi SH, Song JS, Seo H, Chae YJ, Cho HE, Ahn JH, Ahn SH, Bae MA. Determination of PF-04620110, a novel inhibitor of diacylglycerol acyltransferase-1, in rat plasma using liquid chromatography-tandem mass spectrometry and its application in pharmacokinetic studies. Biomed Chromatogr. 2013 Jul;27(7):846-52. doi: 10.1002/bmc.2869. Epub 2013 Feb 19. PubMed PMID: 23420715.
4: Dow RL, Andrews M, Aspnes GE, Balan G, Michael Gibbs E, Guzman-Perez A, Karki K, Laperle JL, Li JC, Litchfield J, Munchhof MJ, Perreault C, Patel L. Design and synthesis of potent, orally-active DGAT-1 inhibitors containing a dioxino[2,3-d]pyrimidine core. Bioorg Med Chem Lett. 2011 Oct 15;21(20):6122-5. doi: 10.1016/j.bmcl.2011.08.028. Epub 2011 Aug 12. PubMed PMID: 21908190.
5: Dow RL, Li JC, Pence MP, Gibbs EM, LaPerle JL, Litchfield J, Piotrowski DW, Munchhof MJ, Manion TB, Zavadoski WJ, Walker GS, McPherson RK, Tapley S, Sugarman E, Guzman-Perez A, DaSilva-Jardine P. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Med Chem Lett. 2011 Mar 18;2(5):407-12. doi: 10.1021/ml200051p. eCollection 2011 May 12. PubMed PMID: 24900321; PubMed Central PMCID: PMC4018057.
6: Macauley D. American Chemical Society-239th national meeting--Investigating new therapeutic candidates: part 1. 21-25 March 2010, San Francisco, CA, USA. IDrugs. 2010 May;13(5):289-91. PubMed PMID: 20432180.

Explore Compound Types